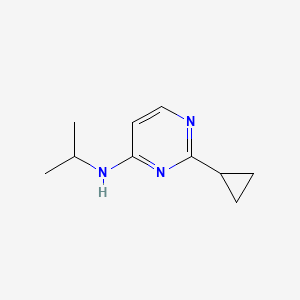

2-cyclopropyl-N-isopropylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyclopropyl-N-isopropylpyrimidin-4-amine is a pyrimidine analog. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of this compound is C10H15N3.

Chemical Reactions Analysis

While specific chemical reactions involving 2-cyclopropyl-N-isopropylpyrimidin-4-amine are not detailed in the search results, pyrimidines are known to exhibit a range of reactions . They can participate in various chemical processes, including protonation, alkylation, acylation, and condensation with carbonyls .Applications De Recherche Scientifique

Crystal Structure Analysis

Research on the crystal structure of cyprodinil, a compound closely related to 2-cyclopropyl-N-isopropylpyrimidin-4-amine, reveals its potential in understanding the structural basis for its fungicidal activity. The study by Jeon et al. (2015) examines the dihedral angles between the planes of the central pyrimidine ring and the cyclopropane ring system, highlighting weak π–π interactions that connect dimers into chains, which may be crucial for its biological activity (Youngeun Jeon, Gihaeng Kang, Seonghwa Cho, & Tae Ho Kim, 2015).

Synthetic Methodologies

Several studies focus on the development of new synthetic methodologies using pyrimidine derivatives. For instance, Guo et al. (2018) describe a visible light-promoted tandem annulation process for the synthesis of 2-iminothiazolidin-4-ones, demonstrating a broad substrate scope and excellent functional group tolerance. This method could potentially apply to pharmaceutical industry applications, showcasing the versatility of pyrimidine-based compounds in organic synthesis (W. Guo, Mingming Zhao, et al., 2018).

Materials Science

In materials science, Fang et al. (2000) report the successful preparation of wholly aromatic hyperbranched polyimides using a pyrimidine derivative, highlighting their potential for gas separation applications. The synthesis involves condensation polymerization, offering insights into the design of new materials with specific industrial applications (Jianhua Fang, H. Kita, & K. Okamoto, 2000).

Organic Synthesis and Catalysis

Research on copper-catalyzed Chan-Lam cyclopropylation presents a novel method for the functionalization of phenols and azaheterocycles, indicating the utility of cyclopropyl compounds in the synthesis of molecules with potential medicinal applications. Derosa et al. (2018) highlight a scalable and operationally convenient method, underlining the strategic importance of cyclopropyl derivatives in organic synthesis (J. Derosa, Miriam L. O'Duill, et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopropyl-N-propan-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7(2)12-9-5-6-11-10(13-9)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOQQPGVEMJPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2684918.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2684920.png)

![N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride](/img/structure/B2684924.png)

![N-(2-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2684925.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684926.png)

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2684927.png)

![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)

![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)